N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide
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Overview
Description
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide is a synthetic organic compound characterized by the presence of an adamantane moiety, a dichlorinated pyridine ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide typically involves the following steps:
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Formation of the Adamantane Derivative: : The adamantane moiety is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
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Chlorination of Pyridine: : The pyridine ring is chlorinated at the 3 and 6 positions using reagents like phosphorus pentachloride or thionyl chloride under controlled conditions to ensure selective chlorination.
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Amidation Reaction: : The chlorinated pyridine derivative is then reacted with an amine derivative of adamantane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, reactions are often carried out in batch or continuous flow reactors.
Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products.
Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, are implemented to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The dichlorinated pyridine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the nitrogen or carbon atoms within the molecule.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) facilitate hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, products can include substituted pyridine derivatives.
Oxidation Products: Oxidation can yield N-oxides or other oxidized derivatives.
Hydrolysis Products: Hydrolysis typically produces the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of antiviral, antibacterial, and anticancer agents.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or immune response.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-2-yl)-3,6-dichloropyridine-2-carboxamide: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
N-(adamantan-2-yl)-3-chloropyridine-2-carboxamide: Contains only one chlorine atom, potentially altering its reactivity and interaction with biological targets.
N-(adamantan-2-yl)-pyridine-2-carboxamide: Lacks chlorine atoms, which can significantly change its chemical properties and applications.
Uniqueness
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide is unique due to the combination of the adamantane moiety, dichlorinated pyridine ring, and carboxamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-adamantyl)-3,6-dichloro-N-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O/c1-21(17(22)15-13(18)2-3-14(19)20-15)16-11-5-9-4-10(7-11)8-12(16)6-9/h2-3,9-12,16H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHSAVRMHJNRAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1C2CC3CC(C2)CC1C3)C(=O)C4=C(C=CC(=N4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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